![molecular formula C27H24N4 B14201955 (E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine] CAS No. 850131-81-6](/img/structure/B14201955.png)
(E,E)-N,N'-(Propane-1,3-diyl)bis[1-phenyl-1-(pyridin-2-yl)methanimine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane is an organic compound that features two pyridine rings attached to a central propane backbone through benzylideneamino linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane typically involves the condensation reaction between 2-pyridinecarboxaldehyde and 1,3-diaminopropane. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological targets, such as enzymes and receptors, leading to various biological effects. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
1,3-Bis(2-pyridyl)propane: Similar structure but lacks the benzylideneamino linkages.
2,2’-Bipyridine: Contains two pyridine rings connected directly without a central propane backbone.
1,3-Di(pyridin-2-yl)benzene: Features a benzene ring with two pyridine substituents.
Uniqueness
1,3-Bis[alpha-(2-pyridinyl)benzylideneamino]propane is unique due to its specific structural arrangement, which allows for versatile coordination chemistry and potential applications in various fields. Its ability to form stable metal complexes and interact with biological targets sets it apart from other similar compounds.
Properties
CAS No. |
850131-81-6 |
|---|---|
Molecular Formula |
C27H24N4 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-phenyl-N-[3-[[phenyl(pyridin-2-yl)methylidene]amino]propyl]-1-pyridin-2-ylmethanimine |
InChI |
InChI=1S/C27H24N4/c1-3-12-22(13-4-1)26(24-16-7-9-18-28-24)30-20-11-21-31-27(23-14-5-2-6-15-23)25-17-8-10-19-29-25/h1-10,12-19H,11,20-21H2 |
InChI Key |
UAWJHBNCWMLNED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=NCCCN=C(C2=CC=CC=C2)C3=CC=CC=N3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


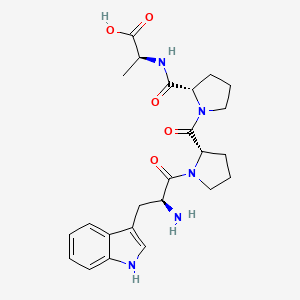
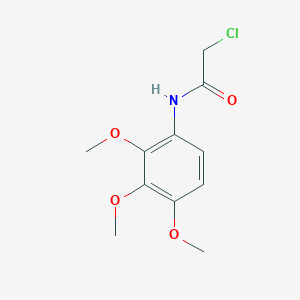
![(5R)-5-[(3-hydroxyphenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione](/img/structure/B14201875.png)

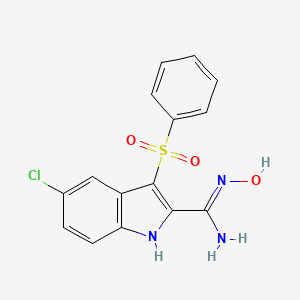
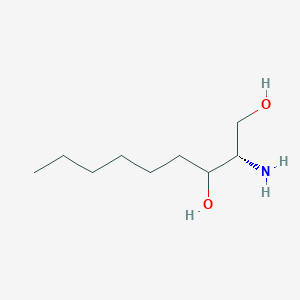
![N-(2-Chlorophenyl)-2-{(2Z)-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B14201895.png)
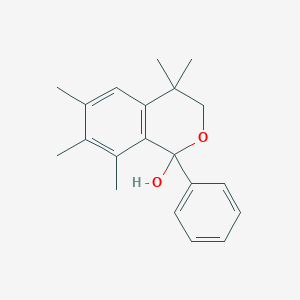
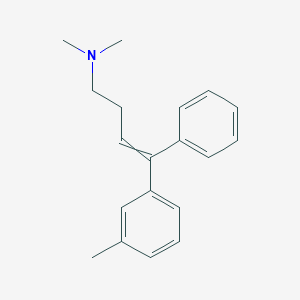
![Ethyl 3-[(2-aminoethyl)amino]but-2-enoate](/img/structure/B14201920.png)
![1,1'-[(1,2-Diphenylethene-1,2-diyl)di(4,1-phenylene)]dipiperidine](/img/structure/B14201940.png)

![1H-Indazole-3-carboxylic acid, 1-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B14201947.png)

